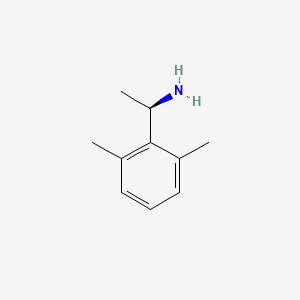

(1R)-1-(2,6-dimethylphenyl)ethylamine

Description

(1R)-1-(2,6-Dimethylphenyl)ethylamine is a chiral amine featuring a 2,6-dimethyl-substituted aromatic ring attached to an ethylamine backbone. Its CAS registry number is 1013-76-9, and it is listed in chemical catalogs as a reagent with applications in organic synthesis and pharmaceutical research . The compound’s stereochemistry (R-configuration) is critical for its interactions in enantioselective reactions or biological systems, where chirality often dictates activity. The 2,6-dimethyl substitution pattern on the phenyl ring introduces steric hindrance and electronic effects, influencing solubility, reactivity, and binding affinity.

Properties

IUPAC Name |

(1R)-1-(2,6-dimethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFBJSZKVHNAC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-dimethylphenyl)ethylamine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylbenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,6-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

Chiral Catalysts: Employing chiral catalysts or chiral auxiliaries to directly synthesize the (1R)-enantiomer, thereby bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,6-dimethylphenyl)ethylamine: undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

- Building Block : It serves as a fundamental building block in the synthesis of complex organic molecules. Researchers utilize it to create derivatives with enhanced properties for various applications.

Biology

- Biological Activity : Preliminary studies suggest that (1R)-1-(2,6-dimethylphenyl)ethylamine interacts with neurotransmitter systems, particularly influencing dopamine and norepinephrine pathways. This interaction is significant for mood regulation and cognitive functions.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential use in treating mood disorders and attention deficit hyperactivity disorder (ADHD). Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressants.

Case Studies and Research Findings

Research has highlighted several biological activities associated with this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Potential for treating ADHD by modulating dopamine pathways. |

| Study 2 | Antidepressant | Effectiveness in mood regulation through norepinephrine transporter interaction. |

| Study 3 | Enzyme Interaction | Inhibition of specific enzymes linked to metabolic disorders. |

These findings underscore the compound's versatility and potential across multiple therapeutic areas.

Applications in Drug Discovery

This compound is being explored as a precursor for novel pharmaceutical compounds:

Mechanism of Action

The mechanism of action of (1R)-1-(2,6-dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

Table 1: Key Compounds with Substituted Phenyl Groups

Key Observations :

- Substitution Position : The 2,6-dimethylphenyl group in the target compound creates a more sterically hindered environment compared to 2,5-dimethylphenyl analogs. This affects molecular conformation and interaction with receptors or catalysts.

- Functional Groups : Piperazine and piperidine derivatives (e.g., 1-(2,5-dimethylphenyl)piperazine) exhibit distinct reactivity due to their nitrogen-containing heterocycles, which are often leveraged in medicinal chemistry for their basicity and hydrogen-bonding capabilities.

Acetamide Derivatives with 2,6-Dimethylphenyl Groups

Key Observations :

- Functional Group Differences : While the target compound is a primary amine, these analogs are tertiary acetamides with chloro and alkoxy substituents. This structural divergence renders them suitable as herbicides (e.g., alachlor, thenylchlor) due to their electrophilic reactivity and soil persistence .

- Steric Effects : The 2,6-dimethylphenyl group in acetamides likely enhances lipid solubility, aiding in plant membrane penetration.

Isoquinoline Derivatives with Methyl/Methoxy Substitutions

Table 3: Tetrahydroisoquinoline-Based Compounds

Key Observations :

- Core Structure: Unlike the ethylamine backbone of the target compound, these analogs feature tetrahydroisoquinoline cores with methoxy groups, which are common in natural alkaloids. Their applications span photochemistry and medicinal chemistry .

- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, contrasting with the electron-donating methyl groups in the target compound.

Research Findings and Implications

Chirality Matters : The (1R)-enantiomer of 1-(2,6-dimethylphenyl)ethylamine may exhibit distinct catalytic or biological activity compared to its racemic or (1S)-counterparts, a critical consideration in asymmetric synthesis .

Steric vs. Electronic Effects: Compounds with 2,6-dimethylphenyl groups (e.g., target compound, acetamide herbicides) prioritize steric hindrance, whereas methoxy-substituted isoquinolines rely on electronic modulation for reactivity .

Application Divergence : While the target compound serves as a chiral building block, structural analogs like 1-(2,5-dimethylphenyl)piperazine and acetamide derivatives are tailored for pharmacological or agrochemical use, respectively .

Biological Activity

(1R)-1-(2,6-dimethylphenyl)ethylamine, a chiral amine compound, has garnered attention for its potential biological activities. This compound is structurally characterized by a dimethyl-substituted phenyl group attached to an ethanamine backbone, which influences its interactions with various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive functions. The compound's mechanism of action can involve:

- Agonist or Antagonist Activity : It may act as an agonist or antagonist at specific receptors, modulating their activity and influencing various biochemical pathways.

- Enzyme Interaction : The compound has shown potential to interact with enzymes that are pivotal in metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : It has been studied for its potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) due to its interaction with dopamine receptors.

- Antidepressant Properties : The compound's effects on norepinephrine transporters suggest relevance in managing anxiety disorders and depressive symptoms.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Table 1: Summary of Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Showed potential for treating ADHD by modulating dopamine pathways. |

| Study 2 | Antidepressant | Indicated effectiveness in mood regulation through norepinephrine transporter interaction. |

| Study 3 | Enzyme Interaction | Demonstrated inhibition of specific enzymes linked to metabolic disorders. |

Applications in Drug Discovery

This compound is being explored as a precursor for synthesizing novel pharmaceutical compounds. Its structural properties allow for modifications that can enhance biological activity and therapeutic efficacy. For instance:

- Synthesis of Derivatives : Researchers are investigating derivatives that may exhibit improved pharmacological profiles compared to the parent compound .

- Novel Therapeutics : The compound's framework is being utilized to develop new agents targeting various diseases, including neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing (1R)-1-(2,6-dimethylphenyl)ethylamine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral tartaric acid derivatives can resolve racemic mixtures via diastereomeric salt crystallization . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Characterization of enantiomeric excess (ee) should use chiral HPLC or polarimetry, with validation against known standards .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : 1H/13C NMR can confirm regiochemistry and substituent positions (e.g., distinguishing 2,6-dimethylphenyl groups from isomers) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities.

- IR Spectroscopy : Identifies amine functional groups (N-H stretches at ~3300 cm⁻¹) and aromatic C-H bonds .

- Quantitative purity analysis requires gas chromatography (GC) or HPLC with UV detection, calibrated against reference standards .

Q. How should researchers handle safety and waste management during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile amines.

- Waste Disposal : Neutralize acidic/basic waste before segregating into halogen-free organic containers. Collaborate with certified waste management services for compliant disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of this compound synthesis?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and enantiomer stability .

- In-situ Monitoring : Use techniques like ReactIR to track intermediate formation and stereochemical pathways .

Q. What strategies resolve contradictions in reported reaction yields across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare reaction parameters (catalyst loading, solvent, temperature) using tools like ANOVA to identify statistically significant variables .

- Reproducibility Testing : Replicate protocols with controlled variables (e.g., degassed solvents, inert atmosphere) to isolate confounding factors .

- Error Analysis : Quantify uncertainties in yield measurements (e.g., via triplicate trials) and report confidence intervals .

Q. How can chiral resolution methods be optimized for scale-up without compromising enantioselectivity?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysts (e.g., Ru-BINAP complexes) with racemization catalysts to achieve >99% ee at scale .

- Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/water) and cooling rates to enhance crystal purity and yield .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FBRM) to track crystal size/distribution during scaling .

Q. What experimental designs mitigate organic degradation during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) and controlled humidity to simulate degradation pathways. Analyze samples via LC-MS to identify decomposition products .

- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidation.

- Data Logging : Continuously monitor temperature/pH shifts using embedded sensors in storage environments .

Data Presentation and Analysis Guidelines

- Tables : Use standardized formats for reporting reaction conditions (e.g., Table 1 in ). Include error margins and statistical significance (p-values) for reproducibility .

- Graphs : Plot enantiomeric excess (ee) vs. reaction time with error bars to highlight kinetic resolution efficiency .

- Critical Evaluation : Discuss limitations (e.g., sample degradation in ) and propose mitigation strategies in the "Discussion" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.